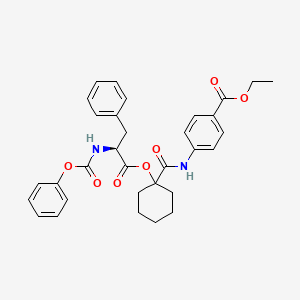
Caspase-3/7 activator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caspase-3/7 activator 2 is a compound that plays a crucial role in the activation of caspase-3 and caspase-7, which are key executioner proteins in the process of apoptosis, or programmed cell death. These caspases are involved in the cleavage of various cellular substrates, leading to the orderly dismantling of cellular components. The activation of caspase-3 and caspase-7 is essential for the execution phase of apoptosis, making this compound a significant compound in both research and therapeutic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3/7 activator 2 typically involves the use of specific peptide sequences that are recognized and cleaved by caspase-3 and caspase-7. The synthetic route often includes the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions generally involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated peptide synthesizers, which can produce significant quantities of the compound with high purity. The process may also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions: Caspase-3/7 activator 2 primarily undergoes hydrolysis reactions when interacting with caspase-3 and caspase-7. These reactions involve the cleavage of peptide bonds within the activator, leading to the activation of the caspases.
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, such as a neutral pH and the presence of water. Common reagents used in these reactions include buffer solutions that maintain the appropriate pH and ionic strength for optimal enzyme activity.
Major Products Formed: The major products formed from the hydrolysis of this compound are the activated forms of caspase-3 and caspase-7, which then proceed to cleave their respective substrates within the cell.
Wissenschaftliche Forschungsanwendungen
Caspase-3/7 activator 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used to study the mechanisms of peptide bond cleavage and enzyme-substrate interactions. It serves as a model compound for understanding the catalytic activity of caspases and other proteases.
Biology: In biological research, this compound is employed to investigate the pathways and regulation of apoptosis. It is used in cell culture experiments to induce apoptosis and study the downstream effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders. By modulating caspase activity, researchers aim to develop treatments that can selectively induce apoptosis in diseased cells.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that can modulate caspase activity. It is also utilized in the production of diagnostic assays for detecting apoptosis in clinical samples.
Wirkmechanismus
Caspase-3/7 activator 2 exerts its effects by binding to the active sites of caspase-3 and caspase-7, facilitating their activation. The compound contains specific peptide sequences that are recognized and cleaved by the caspases, leading to a conformational change that activates the enzymes. Once activated, caspase-3 and caspase-7 cleave various cellular substrates, including structural proteins, enzymes, and signaling molecules, ultimately leading to cell death.
The molecular targets of this compound include the caspases themselves, as well as the substrates they cleave. The pathways involved in the activation of caspase-3 and caspase-7 include the intrinsic and extrinsic apoptotic pathways, which are triggered by various internal and external signals, respectively.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A chemotherapy drug that induces apoptosis by forming DNA crosslinks and activating caspases.
Mitomycin C: An antibiotic and anticancer agent that induces apoptosis through DNA damage and caspase activation.
SC560: A selective inhibitor of cyclooxygenase-1 (COX-1) that also modulates apoptosis through caspase activation.
Brefeldin A: An apoptosis inducer that disrupts the Golgi apparatus and activates caspases.
Uniqueness: Caspase-3/7 activator 2 is unique in its specificity for caspase-3 and caspase-7, making it a valuable tool for studying the precise mechanisms of apoptosis. Unlike other compounds that may have broader effects on cellular processes, this compound provides a targeted approach to modulating caspase activity.
Eigenschaften
Molekularformel |
C32H34N2O7 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
ethyl 4-[[1-[(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1 |
InChI-Schlüssel |
DNUZXROSYRYPND-MHZLTWQESA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



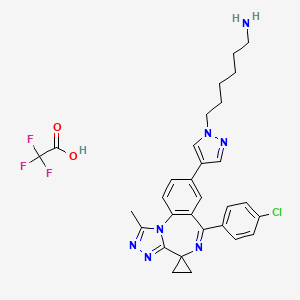
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
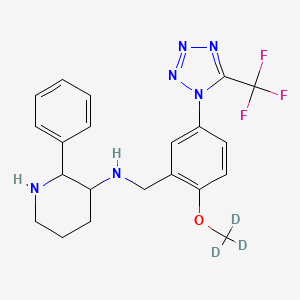
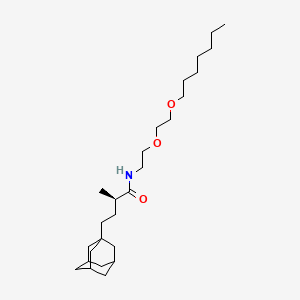
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
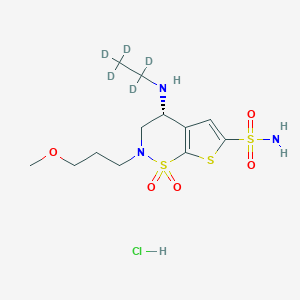
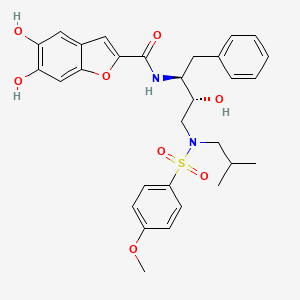
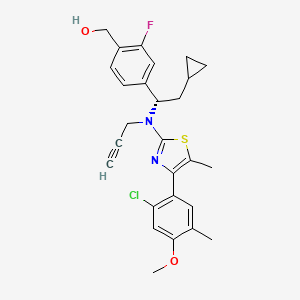
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
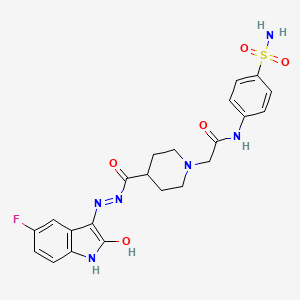
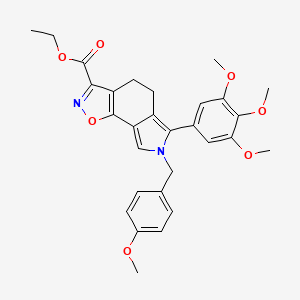
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

